molecular formula C12H12N2O5S B3052920 Anthranilic acid, N-furfuryl-5-sulfamoyl- CAS No. 4818-85-3

Anthranilic acid, N-furfuryl-5-sulfamoyl-

Cat. No.: B3052920
CAS No.: 4818-85-3
M. Wt: 296.3 g/mol
InChI Key: GYQQEZNVBNIXGY-UHFFFAOYSA-N
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Description

Anthranilic acid, N-furfuryl-5-sulfamoyl- is a chemical compound with the molecular formula C12H12N2O5S. It is known for its role as an impurity in the pharmaceutical compound furosemide, which is a potent diuretic used to treat conditions such as congestive heart failure and edema . The compound is characterized by its unique structure, which includes a furfuryl group attached to the anthranilic acid moiety, along with a sulfamoyl group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of anthranilic acid, N-furfuryl-5-sulfamoyl- involves the reaction of an alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid with furfurylamine. This reaction is typically carried out in the absence of water at a temperature range of 120 to 140°C. The resulting product is then acidified to yield the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of anthranilic acid, N-furfuryl-5-sulfamoyl- follows similar reaction conditions but may involve larger scale reactors and more controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Anthranilic acid, N-furfuryl-5-sulfamoyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The furfuryl and sulfamoyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anthranilic acid, N-furfuryl-5-sulfamoyl- has several scientific research applications:

    Chemistry: It is used as a reference standard and impurity marker in the analysis of furosemide.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research into its pharmacokinetics and metabolism helps in understanding the behavior of furosemide in the body.

    Industry: It is used in the quality control and validation of pharmaceutical products.

Comparison with Similar Compounds

    Furosemide: A potent diuretic with a similar structure but with a chloro group instead of a furfuryl group.

    4-chloro-5-sulfamoylanthranilic acid: Another derivative with a chloro group, used in similar applications.

Uniqueness: Anthranilic acid, N-furfuryl-5-sulfamoyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furfuryl group differentiates it from other anthranilic acid derivatives, influencing its reactivity and interactions .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c13-20(17,18)9-3-4-11(10(6-9)12(15)16)14-7-8-2-1-5-19-8/h1-6,14H,7H2,(H,15,16)(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQQEZNVBNIXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197453
Record name Anthranilic acid, N-furfuryl-5-sulfamoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4818-85-3
Record name Anthranilic acid, N-furfuryl-5-sulfamoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004818853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-furfuryl-5-sulfamoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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